N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
CAS No.: 922109-00-0
Cat. No.: VC7324530
Molecular Formula: C22H28ClN5O2
Molecular Weight: 429.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922109-00-0 |
|---|---|
| Molecular Formula | C22H28ClN5O2 |
| Molecular Weight | 429.95 |
| IUPAC Name | N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |
| Standard InChI | InChI=1S/C22H28ClN5O2/c1-3-5-17(6-4-2)21(29)24-11-12-28-20-19(13-26-28)22(30)27(15-25-20)14-16-7-9-18(23)10-8-16/h7-10,13,15,17H,3-6,11-12,14H2,1-2H3,(H,24,29) |
| Standard InChI Key | WMIMYESIPOZCAM-UHFFFAOYSA-N |
| SMILES | CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl |
Introduction
Structural Features
The compound contains several key structural elements:
-
Pyrazolo[3,4-d]pyrimidine Ring: This heterocyclic system is known for its biological activity, often found in compounds with pharmacological interest.
-
4-Chlorobenzyl Substituent: Chlorinated benzyl groups can enhance the lipophilicity of a compound, potentially affecting its bioavailability and interaction with biological targets.
-
2-Propylpentanamide Moiety: Amide groups are common in pharmaceuticals, contributing to solubility and metabolic stability.
Synthesis and Characterization
While specific synthesis details for N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide are not available, similar compounds are typically synthesized through multi-step reactions involving heterocyclic ring formation and subsequent functionalization. Characterization often involves spectroscopic techniques like NMR and mass spectrometry.
Potential Biological Activities
Compounds with pyrazolo[3,4-d]pyrimidine cores have been explored for various biological activities:
-
Anti-inflammatory Effects: Some pyrazolo[3,4-d]pyrimidines have shown potential as inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX) .
-
Anticancer Properties: These compounds may interact with cellular targets involved in cancer progression, though specific mechanisms need further investigation.
Data Table for Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Biological Activity |
|---|---|---|---|
| N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide | C19H22ClN5O2 | 387.9 | Potential pharmacological interest |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Anti-inflammatory (5-LOX inhibitor) |
| N-(2-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-4-methylbenzamide | C22H25ClN4O2 | 412.9 | Potential pharmacological interest |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume